molecular formula C18H31N B14710602 9,12-Octadecadienenitrile, (Z,Z)- CAS No. 19836-71-6

9,12-Octadecadienenitrile, (Z,Z)-

Cat. No.: B14710602
CAS No.: 19836-71-6
M. Wt: 261.4 g/mol
InChI Key: FIHZPUAKGUAAJK-UHFFFAOYSA-N
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Description

9,12-Octadecadienenitrile, (Z,Z)- is an organic compound with the molecular formula C18H31N It is a nitrile derivative of octadecadienoic acid, characterized by the presence of two double bonds in the Z configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Octadecadienenitrile, (Z,Z)- typically involves the reaction of 9,12-octadecadienoic acid with a nitrile-forming reagent. One common method is the dehydration of the corresponding amide using phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the double bonds.

Industrial Production Methods

Industrial production of 9,12-Octadecadienenitrile, (Z,Z)- may involve large-scale dehydration processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

9,12-Octadecadienenitrile, (Z,Z)- undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Amines

    Substitution: Various nitrile derivatives

Scientific Research Applications

9,12-Octadecadienenitrile, (Z,Z)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9,12-Octadecadienenitrile, (Z,Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    9,12-Octadecadienoic acid (Z,Z)-: A fatty acid with similar double bond configuration but lacks the nitrile group.

    9,12-Octadecadienoic acid, methyl ester (Z,Z)-: An ester derivative with similar structural features.

Uniqueness

9,12-Octadecadienenitrile, (Z,Z)- is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

19836-71-6

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

IUPAC Name

octadeca-9,12-dienenitrile

InChI

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-17H2,1H3

InChI Key

FIHZPUAKGUAAJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC#N

Origin of Product

United States

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